Flubromazolam

Catalog No.
S654690
CAS No.
612526-40-6
M.F
C17H12BrFN4
M. Wt
371.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubromazolam

CAS Number

612526-40-6

Product Name

Flubromazolam

IUPAC Name

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12BrFN4

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3

InChI Key

VXGSZBZQCBNUIP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F

Synonyms

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, flubromazolam

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F

Flubromazolam is a synthetic compound classified as a triazolobenzodiazepine. Its IUPAC name is 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine. The compound features a complex structure that includes a benzene ring fused to a seven-membered diazepine ring and a triazole ring. It has a molecular formula of C17H12BrFN4 and a molecular weight of 371.21 g/mol. Flubromazolam is known for its potent central nervous system depressant effects, similar to other benzodiazepines, and has gained notoriety for its misuse as a recreational drug, often marketed under names like "Liquid Xanax" .

  • Like other benzodiazepines, Flubromazolam is believed to work by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to a calming effect [].
  • Flubromazolam is a highly potent benzodiazepine, with reports of severe intoxication and life-threatening effects at doses as low as 3mg [, ].
  • Safety concerns include:
    • Severe sedation: Flubromazolam can cause profound drowsiness, increasing the risk of accidents and injuries [, ].
    • Respiratory depression: At high doses, Flubromazolam can slow breathing, potentially leading to coma or death [, ].
    • Impaired coordination: Flubromazolam can affect balance and coordination, increasing the risk of falls [, ].
    • Increased risk of overdose: The potency of Flubromazolam makes it easy to take too much, significantly raising the risk of overdose [, ].
    • Addiction potential: Benzodiazepines, including Flubromazolam, have a high potential for dependence and addiction [].

Pharmacological Properties

  • In vitro studies suggest flubromazolam acts similarly to other benzodiazepines by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedative and anxiolytic effects [].
  • Metabolic studies indicate flubromazolam is primarily metabolized by the liver enzymes CYP3A4 and CYP3A5, and has a high degree of protein binding, potentially contributing to its prolonged elimination half-life [].

Detection Methods

  • Analytical studies have developed methods for detecting flubromazolam in biological samples, such as blood and urine, which is crucial for emergency medicine and forensic purposes [].

Potential Risks

  • Case studies have documented instances of flubromazolam intoxication and dependence, highlighting the potential for misuse and associated risks, including respiratory depression, prolonged sedation, and potential for overdose, particularly when combined with other depressants [, ].

Flubromazolam primarily interacts with the gamma-aminobutyric acid (GABA) receptor system in the brain. Its mechanism of action involves enhancing the inhibitory effects of GABA by binding to the benzodiazepine site on the GABAA receptor. This leads to increased neuronal inhibition, resulting in anxiolytic, sedative, and muscle relaxant effects . The compound undergoes metabolic transformations primarily through hydroxylation and glucuronidation, yielding several metabolites such as α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam, which may also exhibit pharmacological activity .

Flubromazolam exhibits significant biological activity as a central nervous system depressant. Clinical studies have shown that it can induce sedation, anxiolysis, and muscle relaxation at low doses (as low as 0.1 mg) . The onset of action typically occurs within 20 to 45 minutes after ingestion, with effects lasting anywhere from 3 to over 24 hours depending on dosage and individual metabolism . Adverse effects associated with flubromazolam use include excessive sedation, amnesia, and in severe cases, respiratory depression leading to coma or death .

Flubromazolam does not have any recognized therapeutic applications and is not approved by any regulatory body for medical use. Nevertheless, it has been identified as a substance of abuse among recreational drug users. Its potent sedative properties make it appealing for misuse, often leading to severe intoxication cases requiring medical intervention . The compound's illicit distribution has been noted in various forms including tablets and liquids sold on the internet.

Flubromazolam shares structural similarities with several other benzodiazepines and triazolobenzodiazepines. Below are some notable compounds for comparison:

Compound NameStructure TypePotencyApproved Uses
AlprazolamBenzodiazepineModerateAnxiety disorders
TriazolamTriazolobenzodiazepineHighInsomnia
FlubromazepamBenzodiazepineHighNot approved
ClonazepamBenzodiazepineModerateSeizure disorders

Uniqueness of Flubromazolam

Flubromazolam is distinguished by its unique combination of bromine and fluorine substituents on the benzodiazepine skeleton, which contribute to its enhanced potency compared to other compounds in the same class . Its long duration of action and potential for severe intoxication highlight its risks relative to traditional benzodiazepines like alprazolam or clonazepam.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

370.02294 g/mol

Monoisotopic Mass

370.02294 g/mol

Heavy Atom Count

23

UNII

1BF1HN5GWD

Other CAS

612526-40-6

Wikipedia

Flubromazolam

Dates

Modify: 2023-08-15
1. Pope, J.D., Choy, K.W., Drummer, O.H., et al. Novel benzodiazepines (clonazolam and flubromazolam) identified in candy-like pills. J. Appl. Lab. Med. 3(1), 48-55 (2018).
2. Łukasik-Głębocka, M., Sommerfeld, K., Teżyk, A., et al. Flubromazolam – A new life-threatening designer benzodiazepine. Clin. Toxicol. (Phila) 54(1), 66-68 (2016).
3. Risks of Combining Depressants (Tripsit) | https://tripsit.me/combining-depressants/
4. A fatal case of benzodiazepine withdrawal. (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/19465812
5. Canadian Guideline for Safe and Effective Use of Opioids for Chronic Non-Cancer Pain - Appendix B-6: Benzodiazepine Tapering | http://nationalpaincentre.mcmaster.ca/opioid/cgop_b_app_b06.html
6. Benzodiazepine interactions with GABA receptors (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/6147796
7. Benzodiazepines, but not beta carbolines, limit high frequency repetitive firing of action potentials of spinal cord neurons in cell culture. (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/2450203

Explore Compound Types